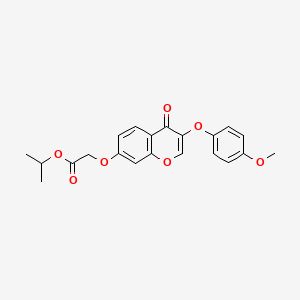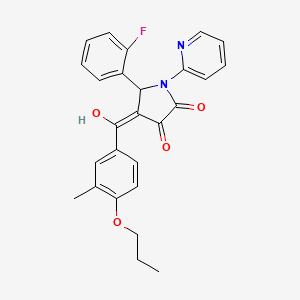![molecular formula C28H24N4O5 B11629793 2-(3-{(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B11629793.png)
2-(3-{(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-{[(5E)-1-(2,3-DIMETHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a combination of indole, diazinane, and furan moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The indole and furan moieties can be oxidized under specific conditions.
Reduction: The diazinane ring can be reduced to form different derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the indole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the diazinane and furan rings contribute to its overall activity. Detailed studies on its mechanism of action are limited, but it is believed to exert its effects through modulation of specific enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol.
Diazinane Derivatives: Compounds such as diazinane-2,4-dione.
Furan Derivatives: Compounds like furan-2-carboxylic acid.
Uniqueness
What sets 2-(3-{[(5E)-1-(2,3-DIMETHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE apart is its unique combination of three different heterocyclic moieties, which imparts distinct chemical and biological properties. This structural complexity makes it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C28H24N4O5 |
|---|---|
Molekulargewicht |
496.5 g/mol |
IUPAC-Name |
2-[3-[(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C28H24N4O5/c1-17-7-5-11-23(18(17)2)32-27(35)22(26(34)30-28(32)36)13-19-15-31(24-10-4-3-9-21(19)24)16-25(33)29-14-20-8-6-12-37-20/h3-13,15H,14,16H2,1-2H3,(H,29,33)(H,30,34,36)/b22-13+ |
InChI-Schlüssel |
KEHSUHILJKGKRC-LPYMAVHISA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)NCC5=CC=CO5)/C(=O)NC2=O)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)NCC5=CC=CO5)C(=O)NC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-benzyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629713.png)
![N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-methoxybenzoyl)piperazin-1-YL]-2-nitroaniline](/img/structure/B11629716.png)
![N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B11629718.png)
![Ethyl 2-chloro-5-(5-{[(4Z)-5-oxo-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}furan-2-YL)benzoate](/img/structure/B11629724.png)
![3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11629743.png)
![6-Amino-4-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11629762.png)
![2-(4-chlorophenyl)-3-{2-[2-(propan-2-yloxy)phenoxy]ethyl}quinazolin-4(3H)-one](/img/structure/B11629764.png)
![5-(1,3-benzodioxol-5-ylmethylsulfanyl)-11-benzyl-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11629767.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629773.png)

![N-(5-{2-[(4-Aminophenyl)amino]-1,3-thiazol-4-YL}-4-methyl-1,3-thiazol-2-YL)propanamide](/img/structure/B11629780.png)
![Butyl 3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B11629785.png)
![3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11629794.png)

